molecular formula C9H8N2O3 B12960035 2-Amino-4-cyano-5-methoxybenzoic acid

2-Amino-4-cyano-5-methoxybenzoic acid

Cat. No.: B12960035
M. Wt: 192.17 g/mol
InChI Key: PXLCEQSUSZHBRW-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-5-methoxybenzoic acid is an organic compound with the molecular formula C9H8N2O3. It is a derivative of benzoic acid, characterized by the presence of amino, cyano, and methoxy functional groups. This compound is used as a building block in the synthesis of various chemical compounds and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyano-5-methoxybenzoic acid typically involves the nitration of 4-methoxybenzoic acid, followed by reduction and subsequent cyanation. The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyano-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 2-Amino-4-cyano-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of functional groups such as amino, cyano, and methoxy allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-cyano-5-methoxybenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-amino-4-cyano-5-methoxybenzoic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-6(9(12)13)7(11)2-5(8)4-10/h2-3H,11H2,1H3,(H,12,13)

InChI Key

PXLCEQSUSZHBRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)N)C(=O)O

Origin of Product

United States

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